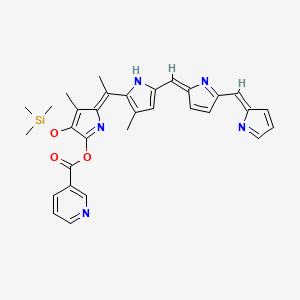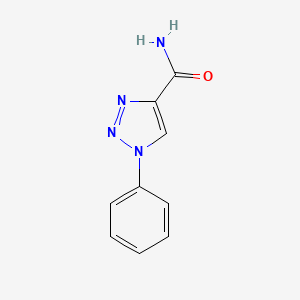![molecular formula C19H20O4 B12911099 Furan, 2,2'-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl- CAS No. 144334-80-5](/img/structure/B12911099.png)
Furan, 2,2'-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-((2,4-Dimethoxyphenyl)methylene)bis(2-methylfuran) is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of two furan rings connected through a methylene bridge to a 2,4-dimethoxyphenyl group. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((2,4-Dimethoxyphenyl)methylene)bis(2-methylfuran) typically involves the reaction of 2-methylfuran with 2,4-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5,5’-((2,4-Dimethoxyphenyl)methylene)bis(2-methylfuran) undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The methylene bridge can be reduced to form a single bond, altering the compound’s structure and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and furan rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxygenated furan derivatives, reduced methylene compounds, and various substituted furan and aromatic derivatives.
Scientific Research Applications
5,5’-((2,4-Dimethoxyphenyl)methylene)bis(2-methylfuran) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5’-((2,4-Dimethoxyphenyl)methylene)bis(2-methylfuran) involves its interaction with various molecular targets and pathways. The compound’s furan rings and methoxy groups contribute to its ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. These interactions can lead to various pharmacological effects, such as antimicrobial or antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol
- 2,2’-((3,4-Dimethoxyphenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone)
Uniqueness
5,5’-((2,4-Dimethoxyphenyl)methylene)bis(2-methylfuran) is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of two furan rings connected through a methylene bridge to a 2,4-dimethoxyphenyl group allows for diverse chemical reactivity and potential biological activities not observed in similar compounds.
Properties
CAS No. |
144334-80-5 |
|---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[(2,4-dimethoxyphenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran |
InChI |
InChI=1S/C19H20O4/c1-12-5-9-16(22-12)19(17-10-6-13(2)23-17)15-8-7-14(20-3)11-18(15)21-4/h5-11,19H,1-4H3 |
InChI Key |
VGZHMCRYQIUXMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=C(C=C(C=C2)OC)OC)C3=CC=C(O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]-](/img/structure/B12911017.png)

![4-(3-Hydroxyoct-1-en-1-yl)tetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B12911024.png)
![1-Methoxy-3-phenylcyclohepta[c]phosphole](/img/structure/B12911025.png)
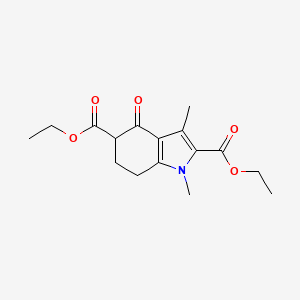
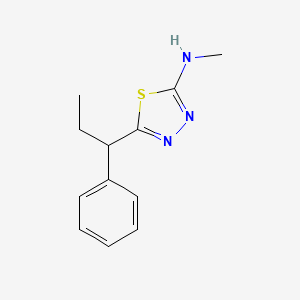
![8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12911030.png)
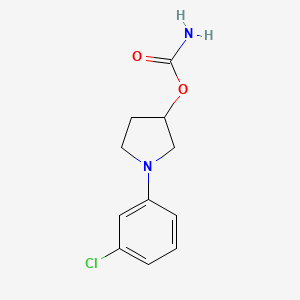
![6-Ethoxy-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B12911047.png)
![2-(3-Bromophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B12911050.png)
![Isoxazole, 3-(4-fluorophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12911054.png)
